![molecular formula C28H26N4O4 B2445816 N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-26-6](/img/no-structure.png)

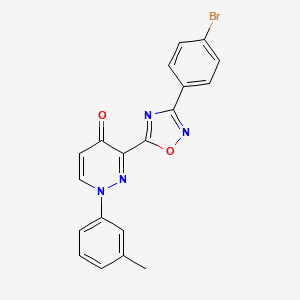

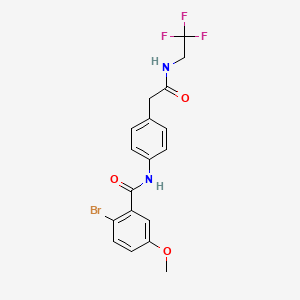

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

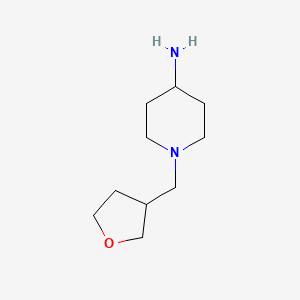

This compound is a complex organic molecule that likely belongs to the class of compounds known as quinolines. Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a pyrazoloquinoline core, a carboxamide group at the 8-position, a dimethoxyphenyl group attached via a methylene bridge, and an ethylphenyl group at the 2-position .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxamide group could allow for reactions involving nucleophilic attack at the carbonyl carbon, while the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which may share structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activities. These compounds, including those with dimethoxyphenyl groups, have shown potent cytotoxic effects against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some of these derivatives exhibited IC(50) values less than 10 nM, indicating significant cytotoxic potential (Deady et al., 2003).

Photophysical Properties and Molecular Logic Switches

Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, another related chemical family, have been studied for their photophysical properties. These studies explore solvatochromism, acidochromism, and solid-state fluorescence, contributing to the understanding of electronic transitions and electron transfer processes in these compounds. Such properties are essential for developing molecular logic switches, highlighting potential applications in molecular electronics and photonics (Uchacz et al., 2016).

Antibacterial and Antifungal Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which bear structural resemblance to pyrazoloquinoline compounds, have shown promising antibacterial and antifungal activities. These compounds were synthesized and tested against various bacterial and fungal strains, showcasing their potential as antimicrobial agents. This indicates that similar structures, including the compound , could be explored for their antimicrobial properties (Holla et al., 2006).

Supramolecular Aggregation

Studies on dihydrobenzopyrazoloquinolines, which are structurally related to the compound of interest, have investigated the effect of substitution on the dimensionality of supramolecular aggregation. These compounds form various complex structures through hydrogen bonding, demonstrating the potential for creating intricate supramolecular architectures. This research area is crucial for developing new materials with specific mechanical, optical, or electronic properties (Portilla et al., 2005).

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid with N-(2,4-dimethoxybenzyl)amine followed by acylation with acetic anhydride.", "Starting Materials": [ "2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid", "N-(2,4-dimethoxybenzyl)amine", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (1.0 g, 3.5 mmol) and N-(2,4-dimethoxybenzyl)amine (1.2 g, 7.0 mmol) in diethyl ether (20 mL) and add hydrochloric acid (1 M, 5 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide intermediate.", "Step 3: Dissolve the intermediate (1.0 g, 2.5 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.5 g, 18 mmol). Heat the mixture at 80°C for 2 hours.", "Step 4: Cool the mixture to room temperature and pour into water (50 mL). Extract the organic layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the final product N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide (0.5 g, 40% yield)." ] } | |

CAS番号 |

1251674-26-6 |

製品名 |

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

分子式 |

C28H26N4O4 |

分子量 |

482.54 |

IUPAC名 |

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)23-16-29-24-12-8-18(13-22(24)26(23)31-32)27(33)30-15-19-7-11-21(35-2)14-25(19)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33) |

InChIキー |

COGBHIYIQNHGHJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

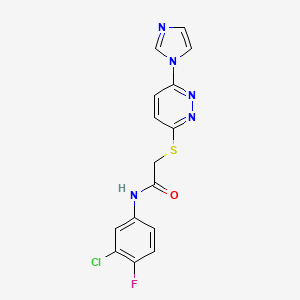

![2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2445739.png)

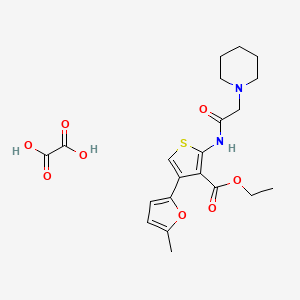

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)

![2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide](/img/structure/B2445750.png)

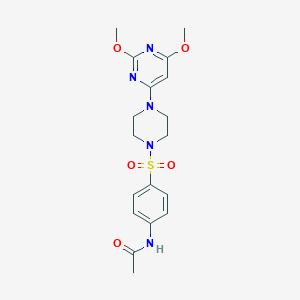

![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)